tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate is a complex organic compound with a unique structure that combines a tetrahydropyran ring, an imidazole ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the tetrahydropyran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its imidazole ring, which is known to interact with various biological targets .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, benefiting from its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate: Lacks the imidazole ring, making it less versatile in biological applications.
tert-Butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-pyrrol-1-yl)ethyl)carbamate: Contains a pyrrole ring instead of an imidazole ring, which may alter its reactivity and biological interactions.
Uniqueness
The presence of both the imidazole and tetrahydropyran rings in tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate makes it unique compared to similar compounds. This dual functionality allows for a broader range of chemical reactions and biological interactions, enhancing its utility in various applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-(oxan-4-yl)imidazol-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-15(2,3)21-14(19)17-7-9-18-8-6-16-13(18)12-4-10-20-11-5-12/h6,8,12H,4-5,7,9-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYFBVCWHKVZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CN=C1C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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